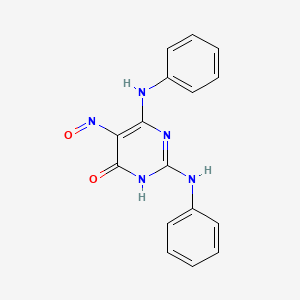
2,6-dianilino-5-nitroso-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dianilino-5-nitroso-1H-pyrimidin-4-one typically involves the reaction of appropriate aniline derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of methanol solution of sodium methylate and malonic methyl ester nitrile, followed by ring-closure reactions with guanidine salts . The reaction conditions often involve the use of dilute formic acid for nitrosation reactions, facilitating the recycling of solvents and reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,6-dianilino-5-nitroso-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one: Similar in structure but with amino groups instead of anilino groups.
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Contains hydroxyl and amino groups, differing in substitution pattern.
Uniqueness
2,6-Dianilino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its anilino groups enhance its potential for electrophilic aromatic substitution reactions, while the nitroso group contributes to its redox properties.
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2,4-dianilino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H13N5O2/c22-15-13(21-23)14(17-11-7-3-1-4-8-11)19-16(20-15)18-12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,22) |
InChI Key |
NFQITWZVTWMSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC(=N2)NC3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















